Home > Products > Screening Compounds P133141 > 1,3-Benzothiazole-6-sulfonamide
1,3-Benzothiazole-6-sulfonamide - 656236-38-3

1,3-Benzothiazole-6-sulfonamide

Catalog Number: EVT-1789251
CAS Number: 656236-38-3
Molecular Formula: C7H6N2O2S2
Molecular Weight: 214.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb)

    Compound Description: This compound is a Schiff base derivative synthesized by reacting substituted aromatic aldehydes with 2-amino-benzothiazole-6-sulfonic acid amides. In vivo studies in male Wistar rats revealed that it exhibits diuretic activity, although its potency was found to be lower than that of the reference drug, acetazolamide. []

    Relevance: This compound is a derivative of 1,3-benzothiazole-6-sulfonamide, featuring a [(3-hydroxyphenyl)methylidene]amino substituent at the 2-position of the benzothiazole ring. []

2-amino-1,3-benzothiazole-6-carboxamide

    Compound Description: This compound was identified through virtual screening as a specific binder to the tandem UU:GA mismatch motif within an RNA hairpin. Although exhibiting moderate affinity, its binding extends to encompass the flanking A-U and G-C base pairs. This binding affinity showcases a dependence on flanking sequence context. []

    Relevance: This compound shares the core structure of 1,3-benzothiazole with the target compound, differing in the substitution at the 6-position, where it features a carboxamide group instead of a sulfonamide group. This structural similarity suggests potential overlap in their chemical properties and potential biological activities. []

1,3-Benzothiazole-6-carboxamidinium chloride dihydrate

    Compound Description: This compound was synthesized and characterized spectroscopically and structurally. Its structure consists of 1,3-benzothiazole-6-carboxamidinium cations, chloride anions, and water molecules, interconnected through hydrogen bonds to form a three-dimensional network. The 1,3-benzothiazole moiety exhibits an inclination of 36.71 (9) degrees relative to the 6-amidine group. []

    Relevance: This compound shares the core structure of 1,3-benzothiazole with the target compound and possesses a closely related substituent at the 6-position. Instead of a sulfonamide group, it features a carboxamidinium group, highlighting the potential impact of subtle structural variations on the compound's properties. []

2-(5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole Derivatives

    Compound Description: A series of sixteen novel 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using in silico and in vivo methods. []

    Relevance: This series of compounds shares the core structure of 1,3-benzothiazole with the target compound. The presence of the 1,3,4-oxadiazole substituent at the 2-position of the benzothiazole ring highlights the exploration of different functionalities at this position for potentially enhancing or modifying biological activity compared to the sulfonamide group in the target compound. []

Overview

1,3-Benzothiazole-6-sulfonamide is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. This compound is part of the benzothiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticonvulsant, and enzyme inhibition properties. The compound's structural formula can be represented as C7H8N2O2S, indicating the presence of two nitrogen atoms, one sulfur atom, and various functional groups that contribute to its reactivity and biological activity.

Source

1,3-Benzothiazole-6-sulfonamide can be synthesized through various chemical reactions involving starting materials such as 2-aminobenzothiazole and sulfonamide derivatives. The compound is often used in research settings for its potential therapeutic applications and is available from chemical suppliers for laboratory use.

Classification

This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It is also classified as a benzothiazole derivative, linking it to a broader class of compounds that exhibit significant biological activity.

Synthesis Analysis

Methods

The synthesis of 1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonyl chlorides or sulfonamide derivatives.

Technical Details

  1. Common Synthetic Route:
    • Reagents: 2-Aminobenzothiazole and sulfonyl chloride (e.g., benzenesulfonyl chloride).
    • Base: Pyridine or triethylamine is often used to neutralize the hydrochloric acid produced during the reaction.
    • Solvent: The reaction is generally performed in an organic solvent such as dichloromethane or chloroform at room temperature.
    • Process: The mixture is stirred until completion, monitored via thin-layer chromatography.
  2. Industrial Production:
    • For larger-scale synthesis, continuous flow synthesis methods may be employed to enhance yield and purity while reducing reaction times.
Molecular Structure Analysis

Structure

1,3-Benzothiazole-6-sulfonamide features a benzothiazole ring system with a sulfonamide group at the sixth position. The molecular structure can be visualized as follows:

  • Benzothiazole Ring: A fused bicyclic structure consisting of a benzene ring and a thiazole ring.
  • Sulfonamide Group: Attached to the benzothiazole at position six, contributing to its chemical reactivity.

Data

  • Molecular Formula: C7H8N2O2S
  • Molecular Weight: Approximately 188.22 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
Chemical Reactions Analysis

Reactions

1,3-Benzothiazole-6-sulfonamide participates in various chemical reactions due to its functional groups:

  • Reactivity with Hydroxylamine: This compound reacts with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole and other byproducts such as sulfur dioxide.
  • Alkylation and Acylation: The amino group in the structure allows for alkylation and acylation reactions, leading to the formation of diverse heterocycles.

Technical Details

These reactions are often utilized in synthetic organic chemistry for modifying the core structure or introducing new functional groups that enhance biological activity.

Mechanism of Action

Process

The mechanism of action for 1,3-benzothiazole-6-sulfonamide primarily involves its role as an inhibitor of certain enzymes such as carbonic anhydrases.

Data

  1. Target Enzymes: Carbonic anhydrase isoforms I, II, IX, and XII have been identified as key targets.
  2. Mode of Action: The compound binds to the active site of these enzymes through hydrogen bonding and hydrophobic interactions, inhibiting their catalytic activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • pKa Value: The compound exhibits acidic properties due to the sulfonamide group.
  • Stability: Stable under normal laboratory conditions but should be stored away from strong acids or bases.
Applications

1,3-Benzothiazole-6-sulfonamide has several scientific applications:

  • Antibacterial Agents: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Anticonvulsant Activity: Research indicates potential use in treating epilepsy through modulation of neurotransmitter systems.
  • Enzyme Inhibition Studies: Used extensively in biochemical research to study enzyme mechanisms and develop inhibitors for therapeutic purposes.

The ongoing research into this compound continues to explore its full potential across various fields of medicinal chemistry and pharmacology.

Introduction to 1,3-Benzothiazole-6-sulfonamide in Biomedical Research

1,3-Benzothiazole-6-sulfonamide represents a strategically engineered molecular scaffold that integrates the bioactive benzothiazole heterocycle with a sulfonamide zinc-binding group (ZBG). This hybrid architecture enables dual functionality: the planar, aromatic benzothiazole moiety facilitates hydrophobic interactions and π-stacking within enzyme active sites, while the sulfonamide group provides critical coordination to zinc ions in metalloenzymes. Such targeted design has positioned this chemical class as a versatile platform for developing isoform-selective enzyme inhibitors, particularly against carbonic anhydrases (CAs) implicated in diverse pathologies including glaucoma, epilepsy, neuropathic pain, and oncology [1] [8]. The scaffold’s synthetic versatility allows extensive modification at the 2-position of the benzothiazole ring and the sulfonamide nitrogen, enabling precise tuning of pharmacological properties. This molecular framework has demonstrated exceptional promise in addressing the historical challenge of achieving selectivity among the 12 catalytically active human CA isoforms, which share significant active site homology but perform distinct physiological functions [4].

Biological Significance of Benzothiazole-Sulfonamide Hybrid Scaffolds

The benzothiazole-sulfonamide hybrid architecture exhibits multifaceted bioactivity beyond CA inhibition, leveraging the intrinsic pharmacological properties of both molecular fragments. Benzothiazoles demonstrate notable membrane permeability, structural compactness, and favorable π-electron distribution that facilitates stacking interactions with biological targets. When conjugated at the 6-position with a sulfonamide ZBG, the resulting compounds gain enhanced capacity for directed molecular recognition of metalloenzymes. This is exemplified by derivatives showing potent inhibition (KI < 50 nM) against tumor-associated isoforms hCA IX and XII while maintaining >1000-fold selectivity over off-target cytosolic isoforms like hCA I [1]. The structural determinants of activity include:

  • Zinc-binding capacity: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates tetrahedrally with the catalytic zinc ion in CAs, displacing the nucleophilic hydroxide essential for CO₂ hydration. Electron-withdrawing substituents on the benzothiazole ring enhance sulfonamide acidity, strengthening zinc coordination [6].
  • Hydrophobic interactions: The benzothiazole core anchors the inhibitor within the hydrophobic half of the CA active site through van der Waals contacts and π-stacking with residues like Phe131, Val121, and Leu198. Alkyl/aryl substituents at the 2-position further optimize these interactions, contributing to isoform selectivity [4].
  • Tail group engineering: Modifications through amide linkages at the sulfonamide nitrogen or 2-position of benzothiazole enable extension into variable regions of CA isoforms. Guanidine-terminated tails, for instance, form salt bridges with Glu69 in hCA VII, explaining the sub-100 nM inhibition observed against this neuropathic pain target [4].

Table 1: Bioactivity Profile of Benzothiazole vs. Benzimidazole Sulfonamides

ScaffoldCA II KI (nM)CA VII KI (nM)CA IX KI (nM)Log PKey Applications
Benzothiazole-6-sulfonamide37.6 (6a)56.3 (6a)8.2 (Compound 5e, [1])0.91–4.9Neuropathic pain, oncology
Benzimidazole-5-sulfonamide250 (AAZ)2.5 (AAZ)25 (AAZ)-0.96–2.3Glaucoma, diuretics
Hybrid benzothiazole-benzimidazole84.0 (7a)66.9 (7a)Not reported1.53–3.9Dual-target inhibitors

Benzothiazole derivatives also demonstrate secondary pharmacological activities, including antimicrobial effects against dermatophytes (Trichophyton mentagrophytes, MIC 1–8 µg/mL) and antioxidant capacity (DPPH radical scavenging IC₅₀ 12–45 µM), suggesting potential in multifunctional drug design for dermatological conditions complicated by oxidative stress [8] [10].

Rationale for Targeting Carbonic Anhydrase Isoforms

Carbonic anhydrases represent compelling therapeutic targets due to their pivotal roles in pH regulation, ion transport, and metabolic homeostasis. The benzothiazole-6-sulfonamide scaffold demonstrates distinctive isoform selectivity profiles, enabling precision targeting of disease-associated CAs:

  • Oncology targets (hCA IX/XII): Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic environments (e.g., glioblastoma, renal cell carcinoma) where they maintain extracellular acidosis (pH 6.5–6.8), promoting invasion, metastasis, and chemoresistance. Benzothiazole-6-sulfonamides like compound 5e inhibit hCA IX at 8.2 nM by exploiting the enlarged active site cavity and distinct residue composition (e.g., Glu117 in place of Gln92 in CA II). This potency translates to reduced tumor growth in xenograft models [1] [9].

  • Neurological targets (hCA VII): The brain-specific isoform hCA VII regulates GABAergic neurotransmission and neuronal excitability. Its selective inhibition (KI 37.4–66.9 nM) by 2-((imidazolyl)amino)benzothiazole-6-sulfonamides (e.g., 6b, 7a) attenuates neuropathic pain in murine models without motor impairment, attributable to guanidine tail interactions with Glu69 [4].

  • Bacterial targets: Bacterial β- and γ-class CAs in pathogens like Vibrio cholerae, Mycobacterium tuberculosis, and Helicobacter pylori are inhibited by benzothiazole sulfonamides at 10–100 nM concentrations. These enzymes facilitate CO₂/HCO₃⁻ equilibration essential for bacterial respiration and survival in hostile host environments, validating them as targets for novel anti-infectives [9].

Table 2: Isoform Selectivity Profile of Benzothiazole-6-Sulfonamide Derivatives

CompoundhCA I KI (nM)hCA II KI (nM)hCA IV KI (nM)hCA VII KI (nM)hCA IX KI (nM)Selectivity Ratio (CA II/CA IX)
6a422.437.6>100,00056.3Not tested>2659
6b568.548.1>100,00037.4Not tested>2079
7a492784.0>100,00066.9Not tested>1190
EZA25850.8340.24
AAZ25012.5742.5250.5
Compound 5e [1]630054Not testedNot tested8.26.6

Structure-activity relationship (SAR) studies reveal critical determinants of isoform selectivity:

  • Primary sulfonamides (-SO₂NH₂) are essential for nanomolar potency; conversion to sulfaguanidines (-SO₂NH-C(=NH)NH₂) abolishes activity against all isoforms (KI >100 µM) due to steric occlusion of zinc coordination [4].
  • Hydrophobic 2-substituents (aryl, heteroaryl) enhance selectivity for tumor-associated CAs (IX/XII) over cytosolic CA II by accessing a hydrophobic pocket near Val131 in CA IX [1].
  • Charged tails (e.g., cyclic guanidines) improve brain penetration and hCA VII selectivity via ionic interactions with Glu69, absent in other isoforms [4].

Historical Development of Sulfonamide-Based Enzyme Inhibitors

The therapeutic evolution of sulfonamides spans over eight decades, originating from their serendipitous discovery as antibacterials to rational design as enzyme inhibitors:

  • 1930s–1940s: Antibacterial era – The identification of sulfanilamide as the active metabolite of Prontosil (1935) launched the sulfa drug revolution. These early agents competitively inhibited dihydropteroate synthase (DHPS) in folate biosynthesis, providing the first systemic treatment for bacterial infections. However, their lack of isoform specificity against CAs caused acid-base disturbances (e.g., metabolic acidosis) as off-target effects [2] [5] [7].

  • 1950s–1960s: First-generation CA inhibitors – Acetazolamide (AAZ) and ethoxzolamide (EZA) emerged as archetypal CA inhibitors. EZA, a 6-ethoxybenzothiazole-2-sulfonamide, exhibited sub-nanomolar inhibition (KI 0.8 nM against hCA VII) but poor isoform selectivity, leading to side effects like paresthesia and hypokalemia. This period established the sulfonamide-Zn2+ coordination pharmacophore [1] [4] [9].

  • 1990s–2000s: Tissue-targeted inhibitors – Structural modifications yielded dorzolamide (a thienothiazoline-sulfonamide) and brinzolamide, designed for topical administration in glaucoma. These achieved corneal penetration while minimizing systemic exposure, reducing adverse effects [4] [7].

  • 2010s–present: Isoform-selective benzothiazoles – Contemporary research focuses on benzothiazole-6-sulfonamides with engineered tails for selective CA inhibition. Examples include:

  • 2-(Arylcarboxamido)benzothiazole-6-sulfonamides showing >500-fold selectivity for tumor-associated CA IX/XII over CA I/II [1].
  • Guanidine-appended derivatives (e.g., 6a-b) achieving 10–30-fold selectivity for hCA VII over CA II, driven by electrostatic complementarity with Glu69 [4].
  • Bacterial CA inhibitors like 4-(3,4-dichlorophenyl)-1H-imidazol-2-yl)amino)benzothiazole-6-sulfonamide with KI 4.3 nM against V. cholerae CA, offering potential against antibiotic-resistant pathogens [9].

Table 3: Structural Evolution of Sulfonamide Enzyme Inhibitors

EraPrototype CompoundKey Structural FeaturesPrimary TargetClinical Limitations
1930sSulfanilamideSimple arylsulfonamideBacterial DHPSBroad-spectrum antimicrobial; CA inhibition side effects
1950sEthoxzolamide (EZA)Benzothiazole-2-sulfonamide with ethoxy groupPan-CA inhibitorNon-selective; CNS side effects
1980sAcetazolamide (AAZ)Thiadiazole-sulfonamidePan-CA inhibitorFrequent acidosis, hypokalemia
1990sDorzolamideThiomorpholine-fused thiophene sulfonamideCA II, IV, XIITopical use only (glaucoma)
2010s2-(Imidazolyl)amino-benzothiazole-6-sulfonamides (e.g., 6a)6-Sulfonamide with cyclic guanidine tailhCA II/VII (neuropathic pain)Preclinical development
2020sBenzothiazole-6-sulfonamide-pyrimidine conjugatesHybrid scaffold with dual zinc-binding groupshCA IX/XII (oncology)Enhanced tumor accumulation

The trajectory of sulfonamide development illustrates a paradigm shift from broad enzyme inhibition to precision targeting, with benzothiazole-6-sulfonamides representing the current vanguard in isoform-selective CA modulation.

Properties

CAS Number

656236-38-3

Product Name

1,3-Benzothiazole-6-sulfonamide

IUPAC Name

1,3-benzothiazole-6-sulfonamide

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11)

InChI Key

KRRLILAOGRCMFH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC=N2

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.